Cyclohexylmethanesulfonyl fluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADUJDYQWVARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292798 | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-31-2 | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Significance and Contextual Framework of Cyclohexylmethanesulfonyl Fluoride
Overview of Sulfonyl Fluorides in Contemporary Chemical Research
Sulfonyl fluorides (R-SO₂F) have become a privileged class of functional groups in contemporary chemical research, particularly in the fields of chemical biology, medicinal chemistry, and materials science. nih.govnih.gov Their value stems from a unique and advantageous balance between chemical stability and selective reactivity under physiological conditions. nih.govrsc.org This balance allows them to serve as highly effective covalent probes and inhibitors for studying biological systems and as versatile connectors for building complex molecules. nih.govresearchgate.net
In chemical biology, sulfonyl fluorides are recognized as "privileged warheads." rsc.org Unlike more common covalent modifiers that primarily target cysteine, sulfonyl fluorides can react with a broader array of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgacs.orgbldpharm.com This expanded targeting scope provides researchers with more opportunities to design covalent tools and inhibitors, especially when a cysteine residue is not present in a protein's binding site. rsc.orgacs.org Consequently, sulfonyl fluorides have been instrumental in developing chemical probes for target identification and validation, mapping enzyme binding sites, and inhibiting protein-protein interactions. rsc.orgnih.govnih.gov
The introduction of the sulfonyl fluoride (B91410) group into drug candidates has also gained significant attention for its ability to enhance medicinal properties. nih.gov The functional group's stability and predictable reactivity contribute to the development of more potent and selective covalent therapeutics. nih.gov The growing applications have spurred the development of new synthetic methods to access structurally diverse sulfonyl fluorides, making them more accessible for a wide range of research applications. nih.govccspublishing.org.cn
Foundational Principles of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
The academic importance of compounds like Cyclohexylmethanesulfonyl fluoride is intrinsically linked to the development of Sulfur(VI) Fluoride Exchange (SuFEx), a powerful set of reactions that has been designated as a next-generation "click chemistry." sigmaaldrich.comunileon.es Introduced by Nobel laureate K. Barry Sharpless, click chemistry refers to reactions that are modular, high-yielding, and generate only inoffensive byproducts, often in the presence of oxygen and water. bldpharm.comsigmaaldrich.com SuFEx perfectly embodies these principles, providing a reliable method for connecting molecular building blocks. nih.gov
The foundational principle of SuFEx lies in the unique nature of the sulfur(VI)-fluoride bond. nih.gov This bond is exceptionally stable and kinetically inert under many conditions, yet its latent reactivity can be "unleashed" by specific activators, such as protons or silyl (B83357) groups, or in the presence of suitable nucleophiles. unileon.esnih.govnih.gov The reaction typically involves the exchange of the fluoride on a sulfur(VI) hub—like a sulfonyl fluoride—with a nucleophile, such as a silylated phenol (B47542) or an amine, to form a highly stable sulfate (B86663) or sulfonamide linkage. nih.govresearchgate.net
Key advantages of SuFEx chemistry include:
High Efficiency and Selectivity: SuFEx reactions proceed with high yields and exceptional chemoselectivity, producing only the desired sulfonylation products. bldpharm.comsigmaaldrich.com
Biocompatibility: The reaction is metal-free and can be performed in aqueous environments, making it suitable for biological applications, including the modification of complex biomolecules. sigmaaldrich.comnih.gov
Robust Linkages: The resulting sulfate and sulfonamide connections are extremely stable, providing a rugged and durable link between molecular fragments. unileon.es
This reliable and versatile connective chemistry has found broad utility in drug discovery, materials science, and the synthesis of complex organic and polymeric structures. acs.orgsigmaaldrich.comresearchgate.net
Distinctive Reactivity and Stability Profile of Sulfonyl Fluoride Electrophiles in Chemical Transformations
The utility of sulfonyl fluorides in both synthesis and biological applications is defined by their distinctive reactivity and stability profile. nih.gov This profile sets them apart from other sulfonyl halides, such as the more common sulfonyl chlorides.
Stability: The sulfur(VI)-fluoride bond is characterized by high thermodynamic stability. sigmaaldrich.com This is due to the high S-F bond dissociation energy (90.5 ± 4.3 kcal/mol in SO₂F₂) compared to the much weaker S-Cl bond (46 ± 4 kcal/mol in SO₂Cl₂). bldpharm.com This inherent stability confers several advantageous properties:
Resistance to Reduction: The S-F bond cleavage is heterolytic, making sulfonyl fluorides resistant to chemical reduction, a common failure point for sulfonyl chlorides which can undergo homolytic cleavage. sigmaaldrich.comunileon.es
Hydrolytic and Thermal Stability: Sulfonyl fluorides are remarkably stable to hydrolysis under physiological conditions and can withstand high temperatures, which is particularly beneficial for synthesis and storage. nih.govsigmaaldrich.comnih.gov For example, heteroaromatic sulfonyl fluorides are significantly more stable than their chloride counterparts, which are often prone to decomposition. nih.govnih.gov
Reactivity: Despite their stability, sulfonyl fluorides are potent electrophiles that react readily and cleanly with a variety of nucleophiles under appropriate conditions. nih.gov Their reactivity is highly predictable and chemoselective, exclusively leading to sulfonylation at the sulfur atom. bldpharm.comsigmaaldrich.com This contrasts with sulfonyl chlorides, which can produce undesired chlorinated side-products. bldpharm.com The reactivity of sulfonyl fluorides can be modulated by the electronic properties of their attached organic group (R in R-SO₂F). acs.org In biological contexts, they form stable covalent adducts with the nucleophilic side chains of amino acids like lysine and tyrosine, making them ideal for designing targeted covalent inhibitors. acs.orgacs.orgnih.gov
Data Tables
Table 1: Properties of this compound and Related Compounds
| Property | This compound | Cyclohexanesulfonyl fluoride | 4-Chloro-N-((4-methylphenyl)sulfonyl)-benzenesulfonimidoyl fluoride |
| Molecular Formula | C₇H₁₃FO₂S uni.lu | C₆H₁₁FO₂S nih.gov | C₁₃H₁₁ClFNO₃S₂ nih.gov |
| Molecular Weight | 180.24 g/mol | 166.22 g/mol nih.gov | 347.8 g/mol nih.gov |
| Monoisotopic Mass | 180.06203 Da uni.lu | 166.04637893 Da nih.gov | 346.9852914 Da nih.gov |
| CAS Number | 4352-31-2 biosynth.com | 368-42-3 nih.gov | 2143892-50-4 nih.gov |
Table 2: Reactivity Profile of Sulfonyl Fluorides with Biological Nucleophiles
| Nucleophilic Amino Acid | Reactivity with Sulfonyl Fluorides | Stability of Adduct | Reference |
| Lysine (Lys) | Reactive | Stable | acs.orgacs.orgnih.gov |
| Tyrosine (Tyr) | Reactive | Stable | acs.orgacs.orgnih.gov |
| Serine (Ser) | Reactive (especially in enzyme active sites) | Stable | rsc.orgnih.gov |
| Threonine (Thr) | Reactive | Stable | rsc.orgbldpharm.com |
| Histidine (His) | Reactive | Stable | acs.orgacs.org |
| Cysteine (Cys) | Reactive | Unstable | acs.orgacs.org |
Synthetic Methodologies and Precursor Chemistry of Cyclohexylmethanesulfonyl Fluoride
Direct Fluorosulfonylation Strategies
Direct fluorosulfonylation encompasses methods where the sulfonyl fluoride (B91410) group is formed directly from precursors like sulfonic acids, their salts, or sulfonamides.
Approaches from Sulfonic Acids and Salts
The synthesis of sulfonyl fluorides from sulfonic acids or their corresponding salts is a common and direct approach. One such method involves a one-pot, two-step procedure. Initially, the sulfonic acid or sulfonate is converted to an intermediate sulfonyl chloride. This is often achieved using a chlorinating agent like cyanuric chloride. Subsequently, a fluoride source, such as potassium bifluoride (KHF₂), is introduced to perform a chlorine-fluorine exchange, yielding the final sulfonyl fluoride product ccspublishing.org.cn.
Another established method utilizes a combination of trichloroacetonitrile and triphenylphosphine to generate the sulfonyl chloride in situ from the sulfonic acid. This intermediate is then treated with a fluoride source like tetrabutylammonium fluoride (TBAF) to afford the sulfonyl fluoride researchgate.net. These methods are generally efficient and applicable to a range of substrates.
| Starting Material | Reagents | Key Features |
| Cyclohexylmethanesulfonic acid or its salt | 1. Cyanuric chloride 2. KHF₂ | One-pot, two-step procedure |
| Cyclohexylmethanesulfonic acid | 1. Trichloroacetonitrile, Triphenylphosphine 2. TBAF | In situ generation of sulfonyl chloride |
Synthesis from Sulfonamides
Primary sulfonamides, which are often considered relatively unreactive, can be converted into sulfonyl fluorides. A notable method involves the activation of the primary sulfonamide with a pyrylium salt (Pyry-BF₄) in the presence of a chloride source like magnesium chloride (MgCl₂). This forms a sulfonyl chloride intermediate. An in situ fluoride-chloride exchange is then carried out using potassium fluoride (KF) to produce the desired sulfonyl fluoride ccspublishing.org.cnresearchgate.netresearchgate.netsemanticscholar.org. This approach is valued for its mild conditions and high chemoselectivity, making it suitable for complex molecules researchgate.netsemanticscholar.org.
| Starting Material | Reagents | Key Features |
| Cyclohexylmethanesulfonamide | Pyry-BF₄, MgCl₂, KF | Mild conditions, high chemoselectivity |
Conversion from Sulfonyl Chlorides and Related Halides
The conversion of sulfonyl chlorides to sulfonyl fluorides is a widely used and efficient method due to the ready availability of sulfonyl chlorides. This halide exchange reaction is typically accomplished using a fluoride salt. Potassium fluoride (KF) is a common reagent for this transformation, often used in an aqueous acetone mixture, which provides a simple and mild procedure with high yields dntb.gov.ua. Another effective reagent is potassium bifluoride (KHF₂), which can be used in a biphasic system or under mechanochemical conditions ccspublishing.org.cnsigmaaldrich.com. The use of 18-crown-6 ether can catalyze the reaction when using potassium fluoride in acetonitrile ccspublishing.org.cn.
| Starting Material | Reagents | Solvent/Conditions |
| Cyclohexylmethanesulfonyl chloride | KF | Water/Acetone |
| Cyclohexylmethanesulfonyl chloride | KHF₂ | Biphasic system or mechanochemical |
| Cyclohexylmethanesulfonyl chloride | KF, 18-crown-6 ether | Acetonitrile |
Novel Synthetic Protocols and Reagent Development for Sulfonyl Fluoride Scaffolds
Recent research has focused on developing novel and more efficient methods for the synthesis of sulfonyl fluorides, driven by their utility in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry researchgate.net. While not specific to Cyclohexylmethanesulfonyl fluoride, these modern protocols could be applicable.
One innovative approach is the electrochemical oxidative coupling of thiols or disulfides with a fluoride source researchgate.net. This method avoids the use of harsh oxidants. Another strategy involves the palladium-catalyzed synthesis from aryl halides and a solid sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by reaction with an electrophilic fluorinating agent ccspublishing.org.cnresearchgate.net.
The direct fluorosulfonylation using fluorosulfonyl radicals has also emerged as a concise and efficient approach for creating sulfonyl fluorides rsc.org. Furthermore, methods utilizing sulfuryl fluoride (SO₂F₂) with aryne precursors or Grignard reagents have been developed for the synthesis of aryl sulfonyl fluorides and could potentially be adapted for alkyl derivatives researchgate.netrsc.org.
| Method | Precursors | Key Features |
| Electrochemical Oxidation | Thiols or disulfides, Fluoride source | Avoids harsh oxidants |
| Palladium-Catalyzed Synthesis | Aryl halides, DABSO, Electrophilic fluorinating agent | Use of a solid SO₂ surrogate |
| Radical Fluorosulfonylation | Various precursors | Concise and efficient |
| Sulfuryl Fluoride Chemistry | Arynes or Grignard reagents, SO₂F₂ | Direct incorporation of SO₂F₂ |
Elucidation of Reaction Mechanisms and Reactivity Patterns of Cyclohexylmethanesulfonyl Fluoride
Nucleophilic Reactivity with Diverse Substrates
The primary mode of reactivity for cyclohexylmethanesulfonyl fluoride (B91410) involves nucleophilic attack at the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion. This process, a key example of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is characterized by the remarkable balance between the stability and reactivity of the sulfonyl fluoride moiety. researchgate.netsigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit enhanced thermodynamic stability and resistance to reduction and hydrolysis, yet can be activated to react chemoselectively and efficiently with a range of nucleophiles. sigmaaldrich.comnih.gov
In the context of chemical biology, sulfonyl fluorides are recognized as privileged reactive groups capable of covalently modifying proteins through reactions with nucleophilic amino acid side chains. nih.govsigmaaldrich.com The reactivity of cyclohexylmethanesulfonyl fluoride, as an aliphatic sulfonyl fluoride, is directed toward several key residues, although this reactivity is highly dependent on the local protein environment, which can enhance the nucleophilicity of specific side chains. enamine.netnih.govnih.gov
The interaction is not universal, and the stability of the resulting covalent adduct varies by residue. Sulfonyl fluorides can form stable linkages with the side chains of tyrosine, lysine (B10760008), and histidine. nih.gov While reactions with serine, threonine, and cysteine are also possible, the resulting sulfonylated products can be unstable under physiological conditions. nih.gov For instance, the modification of serine proteases by sulfonyl fluorides is a well-established phenomenon, where the active site serine, often part of a catalytic triad, exhibits enhanced reactivity. nih.govresearchgate.net The context-specific nature of these interactions allows sulfonyl fluorides to be used as probes for identifying functionally important residues within complex biological systems. nih.govsigmaaldrich.com
| Amino Acid Residue | Nucleophilic Group | Reactivity with Sulfonyl Fluorides | Resulting Linkage Stability |
|---|---|---|---|
| Tyrosine | Phenolic Hydroxyl (-OH) | Reactive | Stable |
| Lysine | Epsilon-Amino (-NH₂) | Reactive | Stable |
| Histidine | Imidazole Ring | Reactive | Stable |
| Serine | Hydroxyl (-OH) | Reactive (often requires activation) | Potentially Unstable |
| Threonine | Hydroxyl (-OH) | Reactive (often requires activation) | Potentially Unstable |
| Cysteine | Thiol (-SH) | Reactive | Potentially Unstable |
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, prized for its reliability and specificity. sigmaaldrich.com Thermodynamically, the sulfonyl fluoride group is exceptionally stable. sigmaaldrich.com The S-F bond is strong and resistant to thermolysis, reduction, and, to a significant extent, hydrolysis, especially when compared to the corresponding S-Cl bond in sulfonyl chlorides. sigmaaldrich.comnih.govsigmaaldrich.com This stability allows the sulfonyl fluoride moiety to be carried through various synthetic steps without decomposition.
Unconventional Reactivity and Alternative Reaction Pathways
Beyond standard nucleophilic substitution, the reactivity of this compound can be explored through alternative chemical transformations.
The utility of a functional group in transition-metal-catalyzed cross-coupling reactions often depends on its ability to act as an effective leaving group. Common leaving groups in this context include halides (I, Br, Cl) and sulfonates (e.g., triflates, tosylates). However, the sulfonyl fluoride group (–SO₂F) is generally considered a poor leaving group in such reactions. This is due to the high strength of the C–S bond and the S–F bond, which are not readily cleaved by common transition metal catalysts under typical cross-coupling conditions.
While methods exist for the derivatization of molecules that already contain a sulfonyl fluoride moiety via cross-coupling at other sites, these reactions leave the SO₂F group intact. acs.orgnih.gov Research into the direct use of the sulfonyl fluoride group itself as a leaving group in transition-metal catalysis is not well-documented. Its inherent stability, a key advantage in SuFEx chemistry, makes it unsuitable for reaction pathways that require its departure as a leaving group.
The sulfonyl fluoride group can be transformed into a sulfonyl radical (RSO₂•) under specific photoredox conditions. nih.gov This transformation typically involves the activation of the sulfonyl fluoride by a nucleophilic base, followed by single-electron reduction by an excited photocatalyst to generate the radical species. nih.gov This sulfonyl radical can then engage in further reactions, such as addition to alkenes. nih.govacs.org
However, this pathway can be challenging for aliphatic sulfonyl fluorides like this compound. Studies have shown that the reaction may proceed in low yield for primary and secondary alkyl-substituted sulfonyl fluorides. nih.gov This is potentially due to a competing decomposition pathway involving the deprotonation of the acidic α-methylene protons by the base used in the reaction, a side reaction that is particularly relevant for aliphatic sulfonyl fluorides. nih.govnih.gov Despite these challenges, the generation of sulfonyl radicals from the otherwise stable sulfonyl fluoride group represents a significant alternative reaction pathway.
Influence of Solvent Environment and Reaction Conditions on this compound Reactivity
The reactivity of this compound can be precisely modulated by the choice of solvent, catalyst, and other reaction conditions like pH.
Solvent Effects: The reaction medium significantly impacts reaction rates. SuFEx reactions can be accelerated in aqueous environments, a phenomenon known as the "on-water" effect, where the interface of an aqueous-organic biphasic mixture proves beneficial. nih.gov In protic solvents, the displaced fluoride ion can form hydrogen bonds, and in some cases, the highly stable bifluoride anion ([FHF]⁻), which can serve as a fluoride trap and, in some systems, an autocatalytic species. acs.org
Catalysis: The activation of the S-F bond is often achieved through catalysis. Nitrogenous Lewis bases, such as triethylamine (B128534) (Et₃N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), are widely used to accelerate SuFEx reactions. nih.govacs.org These catalysts can operate by activating the sulfonyl fluoride directly or by activating the incoming nucleophile. acs.org For sensitive substrates like alkyl sulfonyl fluorides, which may be prone to base-induced elimination, milder catalysts such as bifluoride salts can be particularly effective. nih.gov The potential for Lewis acid catalysis has also been noted. acs.org
pH and Base Sensitivity: The pH of the reaction medium is a critical parameter, especially in biological applications where reactivity with amino acid side chains is desired at or near physiological pH. nih.gov While the sulfonyl fluoride group is generally robust under both acidic and basic conditions, aliphatic variants like this compound are susceptible to strong bases. sigmaaldrich.com The presence of α-hydrogens makes them prone to elimination reactions, necessitating careful selection of the base and reaction conditions to favor the desired nucleophilic substitution. nih.gov
Applications in Advanced Chemical and Biological Research
Design and Implementation of Cyclohexylmethanesulfonyl Fluoride (B91410) as Covalent Probes
Covalent probes are instrumental in studying the proteome, and sulfonyl fluorides (SFs), including cyclohexylmethanesulfonyl fluoride, have emerged as a "privileged" class of reactive groups for this purpose. nih.govrsc.org Their utility stems from a balance of stability in aqueous environments and reactivity toward a range of amino acid residues within proteins. nih.govrsc.org This allows for the specific labeling and study of proteins in their natural, complex biological settings.
Sulfonyl fluorides are effective reagents for protein labeling and bioconjugation, which is the process of attaching a molecule to a protein for detection or purification. thermofisher.com Unlike other reactive groups that might only target cysteine residues, sulfonyl fluorides can react with a variety of nucleophilic amino acid side chains. nih.govrsc.org This broader reactivity expands the scope of proteins that can be studied.
The key to their effectiveness lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of "click chemistry" that is highly efficient and biocompatible. This reaction allows for the stable attachment of the sulfonyl fluoride probe to the target protein.
Amino Acids Targeted by Sulfonyl Fluorides:
Tyrosine nih.govrsc.orgresearchgate.net
Lysine (B10760008) nih.govrsc.orgnih.gov
This versatility makes sulfonyl fluorides powerful tools for creating bioconjugates to explore protein function and interactions. thermofisher.com
A significant advantage of sulfonyl fluoride probes is their "context-specific" reactivity. nih.govrsc.orgjenabioscience.com This means that while they have the potential to react with several amino acid types, the actual reaction is highly dependent on the local microenvironment within the protein's structure. nih.gov Factors such as the accessibility of the amino acid and the electronic environment of the binding site influence whether a reaction will occur. nih.gov
This selectivity allows researchers to target functionally important residues within a protein's active or binding sites. nih.govresearchgate.net For example, studies have shown that sulfonyl fluoride probes can selectively label functional tyrosine residues in the active sites of enzymes like glutathione S-transferases (GSTs). researchgate.net This specificity is crucial for understanding the roles of individual amino acids in protein function.
The ability to capture this context-specific reactivity makes sulfonyl fluorides valuable for mapping the "ligandable" proteome, which encompasses all the proteins that can be bound by small molecules. nih.gov
Role in Target Identification and Validation Methodologies
This compound and other sulfonyl fluoride probes play a critical role in the identification and validation of new drug targets. rsc.orgnih.govmsu.edu By covalently modifying a protein, these probes can be used to assess its function and its potential as a therapeutic target.
One of the key applications of sulfonyl fluoride probes is in the mapping of enzyme binding sites. nih.govrsc.org By designing probes that are based on known inhibitors or substrates of an enzyme, researchers can use them to covalently label and subsequently identify the specific amino acids that constitute the binding pocket. nih.gov
Mass spectrometry is a common technique used in conjunction with these probes. nih.gov After the probe has reacted with its target protein, the protein is broken down into smaller pieces (peptides), and the mass of the peptide containing the probe is measured. This allows for the precise identification of the modified amino acid and its location within the protein sequence. This information is invaluable for understanding how the enzyme binds to its substrates and inhibitors, and for the design of more potent and selective drugs.
For instance, a biotinylated sulfonyl fluoride inhibitor was developed to measure the engagement of an inhibitor with lipases in a complex mixture of proteins. nih.gov
The covalent and often irreversible nature of the bond formed by sulfonyl fluorides with their target proteins is a significant advantage in research settings. nih.gov This irreversible inhibition allows for the prolonged study of the consequences of blocking a particular protein's function.
For example, lipophilic sulfonyl fluoride inhibitors of fatty acid amide hydrolase (FAAH), such as palmityl sulfonyl fluoride, have been used to irreversibly inhibit the enzyme and explore the physiological effects of its inhibition. nih.gov One potent inhibitor, AM3506, was used to investigate the gastrointestinal, antihypertensive, and stress-related effects of FAAH inhibition. nih.gov
This ability to permanently "turn off" a protein's activity provides a powerful tool for validating its role in disease processes and for assessing its potential as a drug target.
Utility as Derivatization Reagents in Advanced Analytical Chemistry
In analytical chemistry, derivatization is a technique used to modify an analyte to make it easier to detect and quantify. greyhoundchrom.comacademicjournals.org Sulfonyl fluorides can be used as derivatization reagents, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comnih.gov
By reacting with specific functional groups on a molecule, a sulfonyl fluoride can introduce a tag that enhances the molecule's ionization efficiency in the mass spectrometer, leading to improved sensitivity. ddtjournal.com This is particularly useful for the analysis of compounds that are otherwise difficult to detect.
For example, a novel chemical derivatization method was developed for the quantitative analysis of trace amounts of perfluorooctane sulfonyl fluoride (PFOSF) and perfluorohexane sulfonyl fluoride (PFHxSF) in soil samples. nih.gov This method involved derivatizing them into their corresponding perfluoroalkane sulfinic acids, which could then be sensitively detected by LC-MS/MS. nih.gov
Table of Mentioned Compounds
This compound: An Uncharted Moiety in Advanced Chemical and Biological Research
Despite a comprehensive search of available scientific literature and chemical databases, there is currently no specific information available regarding the chemical compound “this compound” or its applications in advanced chemical and biological research. This includes a lack of data on its potential integration into multicomponent reactions, its use in the synthesis of chemical libraries, or its contributions to peptide synthesis via acyl fluoride intermediates.
The fields of multicomponent reactions and peptide synthesis are dynamic areas of chemical research, constantly exploring novel reagents and building blocks to enhance efficiency and molecular diversity. Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, making them a powerful tool in the generation of diverse chemical libraries for drug discovery and materials science.
Similarly, peptide synthesis is a cornerstone of biochemical and pharmaceutical research. The development of efficient coupling reagents and strategies is crucial for the assembly of peptides with high purity and yield. Acyl fluorides have emerged as valuable intermediates in this context due to their balanced reactivity, which allows for effective amide bond formation while minimizing side reactions such as racemization. The generation of acyl fluorides from carboxylic acids often involves the use of specific fluorinating agents.
While the broader class of sulfonyl fluorides has been investigated for various applications in chemistry and chemical biology, the specific compound, this compound, remains uncharacterized in the scientific literature. Its unique structural features, combining a cyclohexylmethane group with a sulfonyl fluoride moiety, could theoretically offer interesting steric and electronic properties. However, without experimental data, any discussion of its potential roles in the aforementioned research areas would be purely speculative.
Further research would be required to first synthesize and characterize this compound. Subsequent studies could then explore its reactivity and potential as a novel building block or reagent in multicomponent reactions and as a tool for the formation of acyl fluoride intermediates in peptide synthesis. Until such research is conducted and published, its contributions to these advanced fields of chemical and biological research remain unknown.
Advanced Spectroscopic and Computational Analysis of Cyclohexylmethanesulfonyl Fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
No published NMR data, including ¹H, ¹³C, or ¹⁹F NMR spectra, for Cyclohexylmethanesulfonyl fluoride (B91410) could be found. Consequently, a discussion on its structural elucidation or the use of NMR in mechanistic studies involving this compound cannot be provided.
Applications of Fluorine-19 NMR in Mechanistic Studies
While ¹⁹F NMR is a powerful tool for studying fluorinated compounds, its specific application to understand the reaction mechanisms of Cyclohexylmethanesulfonyl fluoride has not been documented in available literature.
Mass Spectrometry-Based Approaches for Reaction Product and Intermediate Analysis
There are no available mass spectrometry studies specifically detailing the fragmentation patterns or the analysis of reaction products and intermediates of this compound.
Theoretical Chemistry and Computational Modeling
A search for computational studies on this compound yielded no results. This includes the absence of:
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
No papers or datasets containing quantum chemical calculations, such as Density Functional Theory (DFT) studies, on the electronic structure or reactivity of this compound are available.
Prediction of Reaction Pathways and Transition States
There is no information on the theoretical prediction of reaction pathways or the modeling of transition states for reactions involving this compound.
Due to this absence of specific data, the generation of an in-depth, scientifically accurate article focusing solely on this compound is not feasible at this time. Further experimental and computational research on this compound is required before a detailed analysis can be compiled.
Future Perspectives and Emerging Research Directions for Cyclohexylmethanesulfonyl Fluoride
Development of Next-Generation Sulfonyl Fluoride (B91410) Reagents
The utility of any chemical tool is fundamentally tied to its accessibility and the diversity of its derivatives. The development of next-generation reagents based on the Cyclohexylmethanesulfonyl fluoride scaffold will depend on moving beyond traditional synthetic routes, which often involve harsh reagents and have limited substrate scope.
Modern synthetic methodologies offer promising avenues for the synthesis of this compound and its analogues. Traditional conversion of sulfonyl chlorides to fluorides using fluoride salts can be inefficient for alkyl variants, which are prone to side reactions and hydrolysis. nih.govccspublishing.org.cn To circumvent these issues, newer methods have been developed. For instance, the use of potassium bifluoride (KHF₂) provides a milder and more effective route for converting both alkyl and aryl sulfonyl chlorides to their corresponding fluorides. ccspublishing.org.cn
Emerging research highlights several innovative strategies that could be applied to generate a diverse library of this compound-based reagents:
From Carboxylic Acids: A significant breakthrough is the synthesis of aliphatic sulfonyl fluorides directly from abundant carboxylic acid feedstocks. nih.gov Visible-light-mediated decarboxylative fluorosulfonylethylation allows for the transformation of various alkyl carboxylic acids into their corresponding sulfonyl fluorides, including those from amino acids, peptides, and drugs. nih.gov This strategy could be used to synthesize this compound derivatives with unprecedented structural complexity.
Electrochemical and Photochemical Methods: Electrochemical synthesis using potassium fluoride as the fluoride source enables the direct, oxidant-free conversion of thiols and disulfides into alkyl and aryl sulfonyl fluorides. nih.gov Similarly, photochemical strategies can generate sulfonyl fluorides from precursors like aryl diazonium salts and carboxylic acids. nih.govrsc.org These methods offer mild conditions and high functional group tolerance.
Protecting Group Strategies: A key challenge in multistep synthesis is the premature reactivity of the sulfonyl fluoride group. To address this, research into sulfinate protecting groups (SPGs) is gaining traction. chemrxiv.org By masking the sulfonyl fluoride as a stable sulfinate precursor, the core structure can be elaborated through numerous synthetic steps before a final, clean conversion to the active sulfonyl fluoride. chemrxiv.org This approach would be instrumental in incorporating the this compound moiety into complex molecular architectures.
Table 1: Comparison of Modern Synthetic Routes for Alkyl Sulfonyl Fluorides
| Synthetic Precursor | Method | Key Advantages |
|---|---|---|
| Alkyl Carboxylic Acids | Visible-Light-Mediated Decarboxylative Fluorosulfonylethylation | Utilizes abundant feedstocks; high structural diversity possible. nih.gov |
| Thiols and Disulfides | Electrochemical Synthesis | Oxidant-free, direct conversion under mild conditions. nih.gov |
| Sulfonyl Chlorides | Fluoride Exchange with KHF₂ | Improved efficiency and reduced side reactions for alkyl variants. ccspublishing.org.cn |
| Sulfonamides | Pyry-BF₄/MgCl₂ then KF | In-situ generation of sulfonyl chloride followed by fluorination under mild conditions. researchgate.net |
Expanding the Scope of SuFEx Chemistry and Related Transformations
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and the stability of the resulting linkages. ccspublishing.org.cnnih.gov SuFEx reactions are characterized by the efficient, often catalyzed, reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, such as a silyl (B83357) ether or an amine, to form sulfonates (R-SO₃-R') or sulfonamides (R-SO₂-NR'₂), respectively. nih.govacs.org
The future of SuFEx chemistry lies in expanding its scope to include more diverse building blocks and new catalytic systems. This compound, with its sterically demanding and flexible aliphatic backbone, is an ideal candidate for probing the limits of current SuFEx protocols and driving the development of new ones.
Research is moving towards:
Novel Catalysis: While bases like DBU are known to catalyze SuFEx reactions, recent studies have explored Lewis acids, such as Ca(NTf₂)₂, to activate S(VI) fluorides. acs.org This allows for reactions to proceed even at room temperature with a broader range of substrates, including more stable sulfamoyl fluorides. acs.org The reactivity of bulky reagents like this compound under these new catalytic conditions remains a key area for future investigation.
Polymer and Materials Science: SuFEx chemistry is a powerful tool for creating high-molecular-weight polymers like polysulfates and polysulfonates. researchgate.net The incorporation of this compound as a monomer or chain terminator could impart unique physical properties, such as increased hydrophobicity and altered thermal stability, due to its non-polar cyclohexyl group.
Multicomponent Reactions: The robustness of the sulfonyl fluoride group allows it to participate in multicomponent "one-pot" syntheses and cyclization reactions, rapidly building molecular complexity. researchgate.net Proline-derived sulfonyl fluorides, for example, can be further diversified through SuFEx reactions to yield sulfonates, sulfonamides, and sulfonyl azides, the last of which can participate in subsequent azide-alkyne click reactions. nih.gov This demonstrates the potential for this compound to act as a versatile hub in complex synthetic sequences.
Advanced Applications in Complex Chemical Systems
Perhaps the most significant emerging application for sulfonyl fluorides is in chemical biology, where they function as "privileged warheads" for covalent modification of proteins. ccspublishing.org.cnnih.gov Unlike many covalent modifiers that are restricted to targeting cysteine, sulfonyl fluorides can react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine (B10760008), depending on the specific protein environment. ccspublishing.org.cn
The unique structure of this compound makes it a particularly interesting tool for targeting proteins:
Enzyme Inhibition: As a covalent inhibitor, the sulfonyl fluoride group acts as an electrophilic trap that forms a stable bond with a nucleophilic residue in an enzyme's active site. The bulky and hydrophobic cyclohexyl group can engage in non-covalent interactions within the binding pocket, potentially leading to high potency and selectivity for the target enzyme. This makes it a promising scaffold for developing highly specific enzyme inhibitors.
Chemical Biology Probes: The ability to covalently label proteins makes sulfonyl fluorides excellent chemical probes for mapping enzyme binding sites and identifying novel drug targets. A probe based on the this compound scaffold could be used to selectively label proteins with complementary hydrophobic pockets, aiding in the exploration of the proteome.
For example, γ-amino sulfonyl fluorides derived from α-amino acids are considered activated forms of γ-amino sulfonic acids. nih.gov These molecules can undergo intramolecular cyclization to form sultams, which are important pharmaceutical motifs, or be used in ligation reactions to connect to other molecules. nih.gov This highlights the potential of bifunctional reagents derived from this compound in creating complex and biologically active molecules.
Synergistic Methodologies Bridging Chemical Biology and Organic Synthesis
The future of drug discovery and chemical biology depends on the deep integration of advanced organic synthesis with high-throughput biological screening. nih.govdp.tech Sulfonyl fluorides like this compound are central to this synergy. The development of robust synthetic methods (Section 6.1) allows organic chemists to rapidly generate large libraries of structurally diverse compounds based on the this compound core.
This synergy enables powerful new workflows:
High-Throughput Medicinal Chemistry: Methods have been developed for the in-situ generation of arylfluorosulfates from phenols in 96-well plates, followed directly by biological screening. dp.tech This approach accelerates the discovery process by bypassing the need for purification of every compound. A similar strategy could be envisioned for reacting this compound with a library of amines or alcohols to rapidly generate sulfonamides and sulfonates for screening.
Late-Stage Functionalization: The ability to install a sulfonyl fluoride group onto a complex molecule, such as an existing drug, in the final steps of a synthesis is a powerful strategy. nih.gov This "late-stage functionalization" can create new analogues with improved properties. The this compound moiety could be introduced to confer new binding properties or to act as a covalent warhead, transforming a reversible inhibitor into a covalent one.
Ultimately, the future for this compound lies in its potential as a versatile building block. The combination of its stable, yet reactive, sulfonyl fluoride group and its distinct cyclohexyl moiety provides a unique tool for chemists and biologists. Continued innovation in synthesis will unlock its potential, expanding the SuFEx toolkit and providing novel probes and therapeutic candidates for complex biological systems.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Potassium bifluoride |
| 1,5-diazabicyclo[4.3.0]non-5-ene (DBU) |
| Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) |
| Proline |
| Pyrylium tetrafluoroborate (B81430) (Pyry-BF₄) |
| Magnesium chloride (MgCl₂) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
